molecular formula C19H18N2O B5787771 4-(propan-2-yl)-N-(quinolin-8-yl)benzamide

4-(propan-2-yl)-N-(quinolin-8-yl)benzamide

Cat. No.: B5787771
M. Wt: 290.4 g/mol
InChI Key: ZKRANVZBVDULTN-UHFFFAOYSA-N
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Description

4-(propan-2-yl)-N-(quinolin-8-yl)benzamide is an organic compound that features a benzamide core with a propan-2-yl group and a quinolin-8-yl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yl)-N-(quinolin-8-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the benzamide core, which can be derived from benzoic acid.

    Formation of Benzamide: Benzoic acid is converted to benzamide through an amide formation reaction using reagents such as thionyl chloride and ammonia.

    Introduction of Propan-2-yl Group: The propan-2-yl group is introduced via alkylation reactions, often using isopropyl bromide and a base like potassium carbonate.

    Attachment of Quinolin-8-yl Group: The quinolin-8-yl group is attached through a nucleophilic substitution reaction, using quinoline and a suitable leaving group on the benzamide core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(propan-2-yl)-N-(quinolin-8-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzamide core are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted benzamide derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-(propan-2-yl)-N-(quinolin-8-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: It is used in biological assays to investigate its effects on cellular processes and pathways.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(propan-2-yl)-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(propan-2-yl)-N-(quinolin-8-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    4-(propan-2-yl)-N-(quinolin-8-yl)aniline: Similar structure but with an amine group instead of an amide.

    4-(propan-2-yl)-N-(quinolin-8-yl)phenol: Similar structure but with a hydroxyl group instead of an amide.

Uniqueness

4-(propan-2-yl)-N-(quinolin-8-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the propan-2-yl and quinolin-8-yl groups on the benzamide core allows for unique interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-propan-2-yl-N-quinolin-8-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-13(2)14-8-10-16(11-9-14)19(22)21-17-7-3-5-15-6-4-12-20-18(15)17/h3-13H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRANVZBVDULTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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